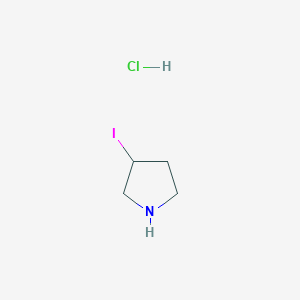

3-Iodo-pyrrolidine hydrochloride

Description

3-Iodo-pyrrolidine hydrochloride is a chemical compound with the molecular formula C4H9ClIN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an iodine atom at the third position of the pyrrolidine ring and a hydrochloride salt form, which enhances its solubility in water and other polar solvents .

Properties

IUPAC Name |

3-iodopyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZJBZGOHJRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353944-79-2 | |

| Record name | 3-iodopyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-pyrrolidine hydrochloride typically involves the iodination of pyrrolidine derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process involves a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Industrial Production Methods

Industrial production of this compound can be achieved through the reaction of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200 °C) and pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form pyrrolidin-2-ones.

Reduction Reactions: Reduction can lead to the formation of pyrrolidine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Various substituted pyrrolidines.

Oxidation: Pyrrolidin-2-ones.

Reduction: Reduced pyrrolidine derivatives.

Scientific Research Applications

3-Iodo-pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: The parent compound, lacking the iodine substitution.

2-Iodopyrrolidine: Similar structure but with iodine at the second position.

4-Iodopyrrolidine: Iodine substitution at the fourth position.

Uniqueness

3-Iodo-pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the third position can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Biological Activity

3-Iodo-pyrrolidine hydrochloride, specifically the (S)-enantiomer, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

This compound is characterized by a five-membered nitrogen-containing ring with an iodine atom at the third position. This structural configuration contributes to its unique chemical properties and biological interactions. The hydrochloride form enhances solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound's binding affinity to these targets. Additionally, the compound may undergo hydrolysis, releasing active forms that interact with specific enzymes or receptors .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits notable antimicrobial and anticancer properties. In vitro studies have shown efficacy against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent in these areas.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies of pyrrolidine derivatives, including this compound, have revealed important insights into how structural modifications affect biological activity. For instance:

- Iodine Position : The positioning of the iodine atom significantly influences the compound's reactivity and interaction with biological targets.

- Chirality : The (S)-enantiomer displays different biological activities compared to its (R)-counterpart, highlighting the importance of stereochemistry in drug design .

Comparative Analysis

The following table summarizes some related compounds and their structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Pyrrolidinyl-1-iodobenzene | Pyrrolidine ring with iodine on a benzene derivative | Enhanced lipophilicity due to benzene ring |

| 2-Iodopyrrolidine | Iodine at position 2 | Different reactivity patterns due to iodine position |

| 4-Iodopyrrolidine | Iodine at position 4 | Potentially different biological activities |

| (R)-3-Iodo-pyrrolidine | Enantiomeric form of (S)-3-Iodo-pyrrolidine | Differences in biological activity due to chirality |

Case Studies and Research Findings

- Antimalarial Activity : A study screened various pyrrolidine derivatives against Plasmodium falciparum, identifying structural motifs that enhance antimalarial activity. Although this compound was not directly tested, its structural analogs showed promising results in inhibiting malaria parasites .

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.